Cas no 2228045-44-9 (4-amino-1-(1S,4R)-2-(tert-butoxy)carbonyl-2-azabicyclo2.1.1hexan-5-ylcyclohexane-1-carboxylic acid)

4-amino-1-(1S,4R)-2-(tert-butoxy)carbonyl-2-azabicyclo2.1.1hexan-5-ylcyclohexane-1-carboxylic acid is a specialized organic compound with distinct structural features. It exhibits a unique 2-azabicyclo2.1.1hexane ring and a cyclohexane-1-carboxylic acid moiety, offering potential for various chemical transformations. This compound is valued for its potential in pharmaceutical and material science applications due to its specific functional groups and structural complexity.
4-amino-1-(1S,4R)-2-(tert-butoxy)carbonyl-2-azabicyclo2.1.1hexan-5-ylcyclohexane-1-carboxylic acid structure
2228045-44-9 structure
Product Name:4-amino-1-(1S,4R)-2-(tert-butoxy)carbonyl-2-azabicyclo2.1.1hexan-5-ylcyclohexane-1-carboxylic acid
CAS No:2228045-44-9
MF:C17H28N2O4
MW:324.415225028992
CID:5853095
PubChem ID:165863785
Update Time:2025-07-23

4-amino-1-(1S,4R)-2-(tert-butoxy)carbonyl-2-azabicyclo2.1.1hexan-5-ylcyclohexane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 4-amino-1-(1S,4R)-2-(tert-butoxy)carbonyl-2-azabicyclo2.1.1hexan-5-ylcyclohexane-1-carboxylic acid
    • 2228045-44-9
    • 4-amino-1-[(1S,4R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexan-5-yl]cyclohexane-1-carboxylic acid
    • EN300-1885465
    • Inchi: 1S/C17H28N2O4/c1-16(2,3)23-15(22)19-9-10-8-12(19)13(10)17(14(20)21)6-4-11(18)5-7-17/h10-13H,4-9,18H2,1-3H3,(H,20,21)/t10-,11?,12-,13?,17?/m0/s1
    • InChI Key: QVHKACKGWWNEOJ-DRKNPOFJSA-N
    • SMILES: OC(C1(CCC(CC1)N)C1[C@@H]2C[C@H]1CN2C(=O)OC(C)(C)C)=O

Computed Properties

  • Exact Mass: 324.20490738g/mol
  • Monoisotopic Mass: 324.20490738g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 505
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1
  • Topological Polar Surface Area: 92.9Ų

4-amino-1-(1S,4R)-2-(tert-butoxy)carbonyl-2-azabicyclo2.1.1hexan-5-ylcyclohexane-1-carboxylic acid Pricemore >>

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4-amino-1-(1S,4R)-2-(tert-butoxy)carbonyl-2-azabicyclo2.1.1hexan-5-ylcyclohexane-1-carboxylic acid Related Literature

Additional information on 4-amino-1-(1S,4R)-2-(tert-butoxy)carbonyl-2-azabicyclo2.1.1hexan-5-ylcyclohexane-1-carboxylic acid

Introduction to 4-amino-1-(1S,4R)-2-(tert-butoxy)carbonyl-2-azabicyclo[2.1.1]hexan-5-ylcyclohexane-1-carboxylic acid (CAS No: 2228045-44-9)

4-amino-1-(1S,4R)-2-(tert-butoxy)carbonyl-2-azabicyclo[2.1.1]hexan-5-ylcyclohexane-1-carboxylic acid, identified by its CAS number 2228045-44-9, is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its complex bicyclic structure, which includes an azabicyclo[2.1.1]hexane moiety and a cyclohexane ring, both of which contribute to its unique chemical properties and potential biological activities.

The molecular framework of this compound is meticulously designed to incorporate functional groups that enhance its utility in synthetic chemistry and drug development. Specifically, the presence of an amino group at the 4-position, a tert-butoxy carbonyl group at the 1-position, and a chiral center at the 1S,4R configuration makes this molecule a valuable intermediate in the synthesis of more complex pharmacophores. The tert-butoxy carbonyl group not only provides stability during synthetic processes but also serves as a protecting group that can be selectively removed under specific conditions, allowing for further functionalization.

The bicyclic core of 4-amino-1-(1S,4R)-2-(tert-butoxy)carbonyl-2-azabicyclo[2.1.1]hexan-5-ylcyclohexane-1-carboxylic acid imparts rigidity to the molecule, which can be advantageous in terms of binding affinity and metabolic stability when incorporated into drug candidates. This structural feature has been widely explored in the design of bioactive molecules, particularly in the development of small-molecule inhibitors and modulators targeting various biological pathways.

In recent years, there has been a growing interest in the use of azabicycloalkanes as pharmacological scaffolds due to their ability to mimic natural products and exhibit unique binding profiles with biological targets. The compound CAS No: 2228045-44-9 is no exception and has been investigated for its potential applications in treating a range of diseases, including neurological disorders and inflammatory conditions. Its structural complexity allows for fine-tuning of physicochemical properties such as solubility, permeability, and metabolic clearance, which are critical factors in drug design.

One of the most compelling aspects of this compound is its role as a building block in the synthesis of more complex molecules with therapeutic potential. Researchers have leveraged its structural features to develop novel analogs that exhibit enhanced efficacy and reduced side effects compared to existing treatments. For instance, derivatives of 4-amino-1-(1S,4R)-2-(tert-butoxy)carbonyl-2-azabicyclo[2.1.1]hexan-5-ylcyclohexane-1-carboxylic acid have shown promise in preclinical studies as inhibitors of enzymes involved in cancer progression and inflammation.

The stereochemistry of this compound is particularly noteworthy, as the 1S,4R configuration plays a crucial role in determining its biological activity. Chiral centers are often essential for the efficacy of drugs, as they can influence how molecules interact with biological targets at the molecular level. The precise stereochemical arrangement in CAS No: 2228045-44-9 ensures optimal binding affinity and selectivity, making it an attractive candidate for further development.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the behavior of complex molecules like 4-amino-1-(1S,4R)-2-(tert-butoxy)carbonyl-2-azabicyclo[2.1.1]hexan-5-ylcyclohexane-1-carboxylic acid with greater accuracy than ever before. These tools have been instrumental in identifying promising derivatives and optimizing synthetic routes for large-scale production. By integrating experimental data with computational predictions, scientists can accelerate the discovery process and bring new therapeutic agents to market more efficiently.

The synthesis of CAS No: 2228045-44-9 involves multiple steps that require careful optimization to ensure high yield and purity. The use of advanced synthetic methodologies, such as transition metal-catalyzed reactions and asymmetric synthesis techniques, has been crucial in achieving the desired stereochemical outcome. These methods not only improve efficiency but also minimize waste generation, aligning with the growing emphasis on sustainable chemistry practices.

In conclusion,4-amino-1-(1S,4R)-2-(tert-butoxy)carbonyl-2-azabicyclo[2.1.1]hexan-5-ylcyclohexane - - - carboxylic acid (CAS No: 2228045 - - - -44 - - -9) represents a significant advancement in pharmaceutical chemistry with far-reaching implications for drug discovery and development。 Its complex structure, stereochemical precision, and versatile functional groups make it a valuable tool for researchers seeking to develop novel therapeutic agents。 As our understanding of biological systems continues to evolve, compounds like this will undoubtedly play an increasingly important role in addressing some of today's most pressing medical challenges。

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